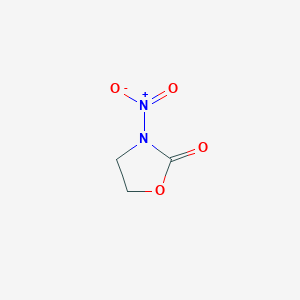

3-Nitro-1,3-oxazolidin-2-one

説明

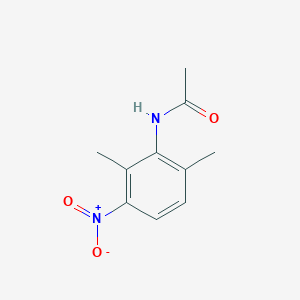

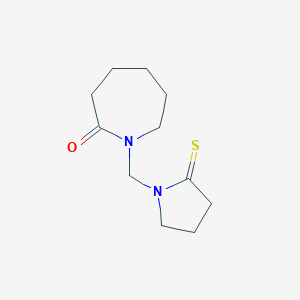

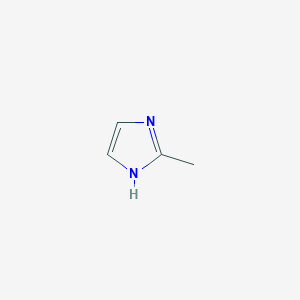

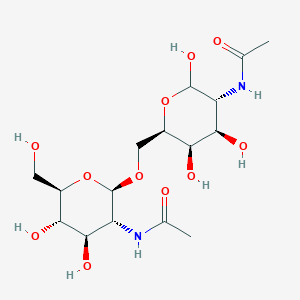

3-Nitro-1,3-oxazolidin-2-one is a chemical compound with the molecular formula C3H4N2O4 . It has a molecular weight of 132.08, an exact mass of 132.01710661, and a mono-isotopic mass of 132.01710661 . It is characterized by a chemical structure including the oxazolidone ring .

Synthesis Analysis

The synthesis of 1,3-oxazolidin-2-ones, including this compound, has gained increasing interest due to their unique mechanism of action . The synthesis involves new and modified existing methods for the formation of the 1,3-oxazolidin-2-one ring . Key studies published since 2021 have been dedicated to this .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3-oxazolidin-2-one nucleus, which is a popular heterocycle framework in synthetic organic chemistry . This structure is characterized by the S configuration of the substituent at C5, the acylaminomethyl group linked to C5, and the N-aryl substituent .Chemical Reactions Analysis

The 1,3-oxazolidin-2-one fragment is found in many biologically active compounds . Oxazolidinone derivatives are of particular interest for the creation of new antibacterial drugs with low resistance potential . The chemical reactions involved in the synthesis of these derivatives have been extensively studied .Physical And Chemical Properties Analysis

This compound has a Hydrogen Bond Acceptor Count of 4 and a Topological Polar Surface Area of 75.4 . Its physical and chemical properties are determined by its molecular structure, which includes the oxazolidone ring .科学的研究の応用

Synthesis and Chemistry

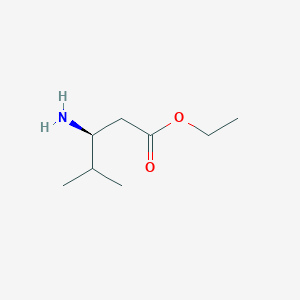

- Chiral N-Nitro-oxazolidin-2-ones Synthesis : A method for synthesizing chiral N-nitro-oxazolidin-2-ones was developed using dinitrogen pentoxide in a liquefied tetrafluoroethane medium. This resulted in N-nitroheterocycles, which could be converted into enantiomerically pure O-(β-nitraminoalkyl) carbamates (Zlotin et al., 2020).

- Reactivity with Simple Nitro Compounds : Chiral oxazolidinone exhibited stereoselective reactions with simple nitro compounds, leading to diastereoisomeric nitro alcohols with good asymmetric induction (Kudyba et al., 2004).

- Transformations Involving Nitrates : Reactions of nitrates (nitro esters) of amino alcohols with alkali metal hydrogen carbonates yielded new oxazolidin-2-ones and tetrahydro-1,3-oxazin-2-ones (Korepin et al., 2003).

Pharmaceutical and Medicinal Chemistry

- Design and Synthesis of Antimicrobial Agents : Novel 1,3-oxazolidin-2-one derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains (Chandna et al., 2013).

- Superoxide Dismutase Mimic : 2-Ethyl-1-hydroxy-2,5,5-trimethyl-3-oxazolidine, a reduction product of a stable nitroxide radical, demonstrated properties of a superoxide dismutase mimic, suggesting its potential in medical applications (Samuni et al., 1988).

Material Science and Corrosion Inhibition

- Corrosion Inhibition Study : A theoretical study explored a new oxazolidin-5-one derivative as a corrosion inhibitor for carbon steel surfaces, showing promising results in minimizing corrosion (Kubba & Al-Joborry, 2021).

Catalysis and Chemical Reactions

- Gold-Catalyzed Intermolecular Cycloadditions : 3-(Propa-1,2-dien-1-yl)oxazolidin-2-one was utilized in gold-catalyzed intermolecular [2+2] cycloadditions to alkenes, a method useful for the synthesis of highly substituted cyclobutane derivatives (Faustino et al., 2012).

作用機序

The mechanism of action of oxazolidinone-based compounds, including 3-Nitro-1,3-oxazolidin-2-one, is unique, assuring high antibiotic efficiency and low susceptibility to resistance mechanisms . They are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria .

将来の方向性

The future directions for 3-Nitro-1,3-oxazolidin-2-one and other oxazolidinone-based compounds involve finding new compounds with improved potency, significant activity against linezolid-resistant strains, and an improved safety profile . This includes the elimination of the reversible myelosuppressive effects, as well as the MAO .

特性

IUPAC Name |

3-nitro-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O4/c6-3-4(5(7)8)1-2-9-3/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWELLLFVLRHRPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60308635 | |

| Record name | 3-Nitro-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

85430-60-0 | |

| Record name | NSC206120 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60308635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-](/img/structure/B133611.png)

![DL-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride](/img/structure/B133620.png)

![2-chloro-N-[2-(diethylamino)ethyl]-4-Quinolinecarboxamide](/img/structure/B133646.png)